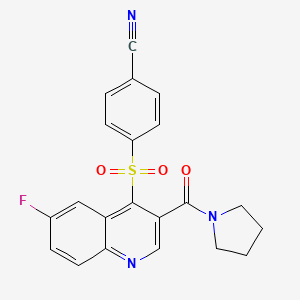

4-((6-Fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile

Beschreibung

4-((6-Fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile is a quinoline-based compound featuring a fluoro substituent at position 6, a pyrrolidine-1-carbonyl group at position 3, and a benzonitrile moiety linked via a sulfonyl group at position 4 of the quinoline core. The fluorine atom likely enhances metabolic stability and binding affinity, while the benzonitrile group may contribute to polar interactions with biological targets.

Eigenschaften

IUPAC Name |

4-[6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl]sulfonylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3O3S/c22-15-5-8-19-17(11-15)20(18(13-24-19)21(26)25-9-1-2-10-25)29(27,28)16-6-3-14(12-23)4-7-16/h3-8,11,13H,1-2,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJMHLFHBUSOCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Attachment of the Pyrrolidine-1-carbonyl Group: This step involves the acylation of the quinoline nitrogen using pyrrolidine-1-carbonyl chloride in the presence of a base like triethylamine.

Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.

Benzonitrile Introduction: The final step involves the nucleophilic substitution of a suitable benzonitrile derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and automated systems would be employed to enhance efficiency and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and nitrile groups, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohol derivatives of the carbonyl group.

Substitution: Amino or thiol-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound is studied for its potential as an enzyme inhibitor. The fluorine atom and sulfonyl group are known to enhance binding affinity and specificity towards biological targets.

Medicine

In medicine, 4-((6-Fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile is investigated for its potential as an anticancer agent. Its ability to interfere with specific cellular pathways makes it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Wirkmechanismus

The mechanism of action of 4-((6-Fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds, while the sulfonyl group increases its electrophilicity, facilitating interactions with nucleophilic sites on proteins. These interactions can inhibit enzyme activity or modulate receptor functions, leading to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in sulfonyl-linked substituents, heterocyclic moieties, and nitrile-containing groups. Key examples include:

Key Observations :

- Heterocyclic Influence : Replacing pyrrolidine (5-membered) with piperazine (6-membered) introduces additional nitrogen atoms, altering hydrogen-bonding capacity and solubility. Piperazine derivatives often exhibit enhanced water solubility due to basic nitrogen centers .

- Nitrile Positioning: Benzonitrile (target) vs. cyclopropane-/piperidine-linked nitriles modulates steric bulk and electronic effects. The planar benzonitrile may favor π-π stacking in hydrophobic protein pockets compared to non-aromatic nitriles.

- Sulfonyl Group Variations: Methylsulfonyl-piperazine () vs.

Pharmacokinetic and Stability Considerations

- Stability : Piperazine-based analogs () require storage at -20°C, suggesting sensitivity to hydrolysis or oxidation. The target compound’s pyrrolidine group, lacking a secondary amine, may confer greater stability under ambient conditions.

- Metabolism : Fluorine at position 6 (common across analogs) likely slows hepatic metabolism by cytochrome P450 enzymes, extending half-life. Piperidine-containing derivatives () may exhibit higher metabolic clearance due to N-dealkylation pathways.

Biologische Aktivität

4-((6-Fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile is a complex organic compound that has attracted attention in pharmaceutical research due to its potential biological activities. The compound features a quinoline core, which is known for its diverse biological properties, including anticancer, antimicrobial, and antiviral activities. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of 4-((6-Fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | 4-((6-Fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile |

| Molecular Formula | C22H22FN3O3S |

| CAS Number | 1358760-73-2 |

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonyl and nitrile groups are thought to enhance binding affinity to various enzymes and receptors, leading to altered cellular functions.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific kinases or proteases involved in cell signaling pathways.

- Receptor Modulation : It may modulate receptor activity, influencing cellular responses to external stimuli.

- DNA Interaction : Some studies suggest that quinoline derivatives can intercalate with DNA, disrupting replication and transcription processes.

Anticancer Activity

Research has indicated that 4-((6-Fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile exhibits significant anticancer properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A431 (epidermoid carcinoma) | < 10 | |

| HT29 (colon cancer) | < 15 | |

| Jurkat (T-cell leukemia) | < 12 |

The SAR analysis revealed that modifications to the quinoline core significantly affect potency, emphasizing the importance of specific substituents for enhanced activity.

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activity against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

These findings suggest potential applications in treating infections caused by resistant strains.

Case Studies

Several case studies have explored the biological effects of this compound in vivo and in vitro:

- Anticancer Efficacy in Animal Models : A study demonstrated that administration of the compound significantly reduced tumor growth in xenograft models of human cancer, supporting its potential as an anticancer agent.

- Synergistic Effects with Other Drugs : Research indicated that combining this compound with conventional chemotherapeutics enhanced overall efficacy and reduced side effects, suggesting a role in combination therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.